

Spectroscopic Profile of 3-Ethyl-3-methyl-1-pentene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethyl-3-methyl-1-pentene**

Cat. No.: **B13792607**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectroscopic data for the olefinic compound **3-ethyl-3-methyl-1-pentene**. The information presented herein is intended to support research and development activities where this compound may be of interest. While experimental data for infrared and mass spectrometry are available, experimental nuclear magnetic resonance data is not readily found in public databases. To provide a comprehensive profile, predicted NMR data is included.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **3-ethyl-3-methyl-1-pentene**.

Infrared (IR) Spectroscopy

The National Institute of Standards and Technology (NIST) database indicates the availability of a gas-phase IR spectrum for **3-ethyl-3-methyl-1-pentene**. While a complete peak table is not provided, characteristic vibrational modes for its functional groups are well-established.

Functional Group	Characteristic Absorption Range (cm ⁻¹)	Expected Absorptions for 3-Ethyl-3-methyl-1-pentene
=C-H Stretch (vinyl)	3100-3000	Present
C-H Stretch (alkane)	3000-2850	Present
C=C Stretch (vinyl)	1650-1630	Present
C-H Bend (alkane)	1470-1450 and 1385-1370	Present
=C-H Bend (vinyl)	1000-910 and 990-910	Present

Mass Spectrometry (MS)

Electron ionization mass spectrometry data is available for **3-ethyl-3-methyl-1-pentene**. The molecule has a molecular weight of 112.22 g/mol. The most prominent peaks observed in the mass spectrum are summarized below.[\[1\]](#)

m/z	Relative Intensity	Possible Fragment
55	Base Peak	[C ₄ H ₇] ⁺
83	High	[C ₆ H ₁₁] ⁺ (M-29, loss of ethyl)
41	High	[C ₃ H ₅] ⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for **3-ethyl-3-methyl-1-pentene** are not readily available in the searched databases. However, predicted spectral data can provide valuable insights into the chemical environment of the protons and carbons in the molecule.

Predicted ¹H NMR Data

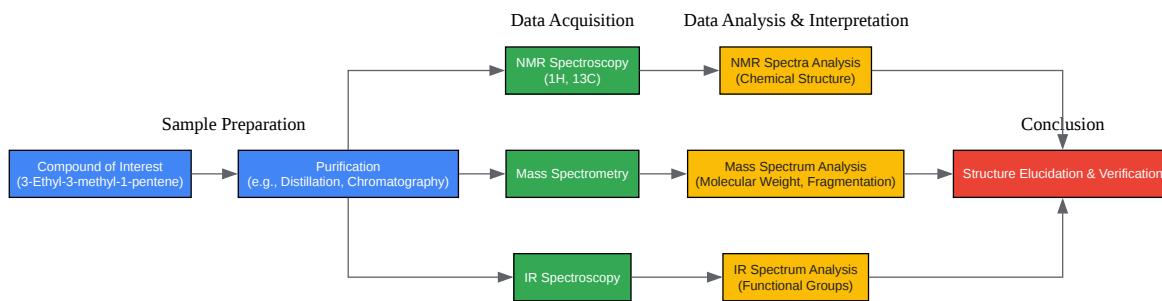
Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz
=CH ₂	4.8 - 5.0	m	
=CH-	5.7 - 5.9	m	
-CH ₂ - (ethyl)	1.3 - 1.5	q	~7.5
-CH ₃ (ethyl)	0.8 - 1.0	t	~7.5
-CH ₃ (methyl)	~0.9	s	

Predicted ¹³C NMR Data

Carbon	Predicted Chemical Shift (ppm)
C1 (=CH ₂)	~110
C2 (=CH)	~145
C3 (quaternary)	~40
C4 (-CH ₂ -)	~30
C5 (-CH ₃)	~8
C6 (-CH ₃)	~25

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data for **3-ethyl-3-methyl-1-pentene** are not explicitly provided in the available literature. However, general methodologies for obtaining spectra for volatile organic compounds like this are well-established.


Gas Chromatography-Mass Spectrometry (GC-MS): A gas chromatograph is used to separate the compound from a mixture. The separated compound is then introduced into a mass spectrometer, typically using electron ionization (EI) at 70 eV. The resulting fragments are separated by their mass-to-charge ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy: For a gas-phase spectrum, the sample is introduced into a gas cell with infrared-transparent windows. An infrared beam is passed through the sample, and the absorption of radiation at different wavenumbers is measured.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample would be dissolved in a deuterated solvent (e.g., CDCl_3) containing a reference standard (e.g., tetramethylsilane, TMS). ^1H and ^{13}C NMR spectra would be acquired on a high-field NMR spectrometer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic identification and characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Ethyl-3-methyl-1-pentene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13792607#spectroscopic-data-for-3-ethyl-3-methyl-1-pentene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com